molecular formula C9H11ClFNO2 B8181017 (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride

Cat. No.: B8181017
M. Wt: 219.64 g/mol
InChI Key: GLHDHTIAYCOHPP-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluoro-5-methylbenzaldehyde.

    Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate hydrogenation reactions.

    Automated Resolution: Employing automated systems for the resolution of enantiomers.

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Products of oxidation reactions.

    Reduced Compounds: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions on the aromatic ring.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-7(10)6(4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDHTIAYCOHPP-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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